![molecular formula C64H81F2N8O14P B12371334 [[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)
[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. Typically, the synthesis starts with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts. The reaction conditions often involve controlled temperatures, pH levels, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high safety standards. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反応の分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling agents (e.g., palladium catalysts). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
科学的研究の応用
The compound has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of the compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit the activity of a particular enzyme, thereby blocking a critical step in a metabolic pathway.
類似化合物との比較
Similar Compounds
Similar compounds include other phosphonic acid derivatives and complex organic molecules with comparable functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its interactions with molecular targets.
特性
分子式 |
C64H81F2N8O14P |
|---|---|
分子量 |
1255.3 g/mol |
IUPAC名 |
[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C64H81F2N8O14P/c1-5-41-18-22-44(23-19-41)58(78)67-30-10-9-15-50(59(79)68-31-33-87-32-29-56(76)69-49-16-11-14-47-48(49)37-74(63(47)83)53-27-28-55(75)73-62(53)82)71-61(81)52(36-43-20-24-45(25-21-43)64(65,66)89(84,85)86)72-60(80)51(35-42-12-7-6-8-13-42)70-57(77)38-88-54-34-40(4)17-26-46(54)39(2)3/h6-8,11-14,16,18-25,39-40,46,50-54H,5,9-10,15,17,26-38H2,1-4H3,(H,67,78)(H,68,79)(H,69,76)(H,70,77)(H,71,81)(H,72,80)(H,73,75,82)(H2,84,85,86)/t40-,46+,50-,51-,52-,53?,54-/m0/s1 |
InChIキー |
TYEKCBCNQAFGHN-QSITVTTKSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)C(=O)NCCCC[C@@H](C(=O)NCCOCCC(=O)NC2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O)NC(=O)[C@H](CC5=CC=C(C=C5)C(F)(F)P(=O)(O)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CO[C@H]7C[C@H](CC[C@@H]7C(C)C)C |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)NCCCCC(C(=O)NCCOCCC(=O)NC2=CC=CC3=C2CN(C3=O)C4CCC(=O)NC4=O)NC(=O)C(CC5=CC=C(C=C5)C(F)(F)P(=O)(O)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)COC7CC(CCC7C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


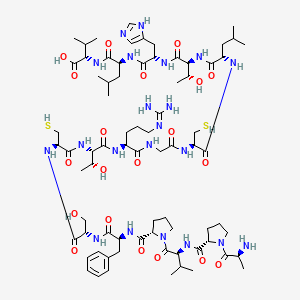
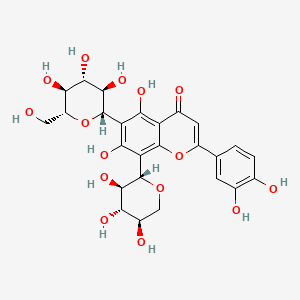
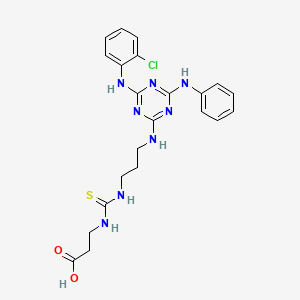
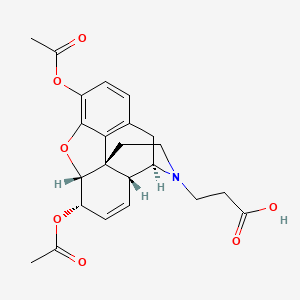
![dilithium;[(2R,3R,5R)-5-(2-(15N)azanyl-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12371300.png)


![[Tyr6]-Angiotensin II](/img/structure/B12371318.png)
![3-[4-[[1-(4-chlorophenyl)-3-(trifluoromethyl)pyrrol-2-yl]methoxy]-3,5-difluorophenyl]propanoic acid](/img/structure/B12371319.png)
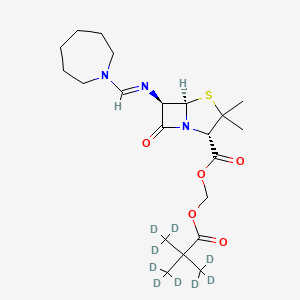


![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)
![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)
